molecular formula C15H15N5OS B2569212 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2176152-21-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No. B2569212
CAS RN: 2176152-21-7
M. Wt: 313.38
InChI Key: UDMQAGOYDVBXBQ-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, which has led to further research into its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Compounds related to the target molecule have been synthesized using microwave-assisted techniques, which offer rapid and efficient pathways for creating nitrogen and sulfur-containing heterocyclic compounds. Such compounds have been evaluated for their pharmacological potential, including antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).

Anticonvulsant Evaluation

Another area of interest involves the synthesis of novel benzotriazole derivatives, which have been tested for their anticonvulsant activities in addition to their antibacterial and antifungal properties. These studies highlight the potential of heterocyclic compounds in developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Catalyst and Solvent-Free Synthesis

Research also includes catalyst- and solvent-free synthesis approaches for heterocyclic amides, showcasing innovative methods that reduce the environmental impact of chemical synthesis. Such methods not only offer greener alternatives but also pave the way for creating structurally complex molecules with potential biological activities (Moreno-Fuquen et al., 2019).

Intramolecular Cycloadditions for Heterocycle Construction

There's significant interest in the construction of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene cycloadditions. These processes are crucial for developing antitumor antibiotics, demonstrating the compound's potential application in cancer research (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).

Encapsulation in Zeolite for Catalytic Oxidation

The encapsulation of molybdenum(VI) complexes with related ligands in zeolites has been explored as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the compound's potential use in catalysis and industrial chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-2-14-18-12-4-3-10(7-13(12)22-14)15(21)19-8-11(9-19)20-16-5-6-17-20/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQAGOYDVBXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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